N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

kinase inhibition PIM1 Yes1

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-49-0) is a synthetic heterocyclic small molecule composed of a 2‑pyrrolidine‑substituted pyrimidine core linked via a 5‑amino bridge to a picolinamide (pyridine‑2‑carboxamide) moiety. This specific connectivity places the compound within a series of 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl amide derivatives that have been investigated as kinase inhibitors and enzyme modulators.

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 1396790-49-0
Cat. No. B2463904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide
CAS1396790-49-0
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20)
InChIKeyGLVIIMJPXWSNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-49-0): Procurement-Grade Structural and Kinase-Target Baseline


N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-49-0) is a synthetic heterocyclic small molecule composed of a 2‑pyrrolidine‑substituted pyrimidine core linked via a 5‑amino bridge to a picolinamide (pyridine‑2‑carboxamide) moiety . This specific connectivity places the compound within a series of 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl amide derivatives that have been investigated as kinase inhibitors and enzyme modulators. The picolinamide substructure distinguishes the compound from closely related nicotinamide, benzamide, and isonicotinamide congeners, potentially affecting hydrogen‑bonding geometry, target engagement, and pharmacokinetic properties. The compound is offered by multiple suppliers for research purposes, making informed selection based on verified, comparator‑driven evidence essential .

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide: Why Close Analogs Cannot Be Assumed Interchangeable


Despite a common 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑amine core, the identity of the acyl substituent profoundly alters the compound’s biological fingerprint. For example, the nicotinamide analog N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has been reported to interact with phosphodiesterase type 5, isocitrate dehydrogenase 1, and the insulin‑like growth factor 1 receptor, while the benzamide analog N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide and its 4‑chloro and 3‑trifluoromethyl derivatives may show divergent kinase‑binding profiles . The picolinamide variant features an endocyclic nitrogen at the ortho‑position of the amide, capable of acting as an intramolecular hydrogen‑bond acceptor and a metal‑chelating ligand, which can reshape the compound’s selectivity fingerprint relative to isomers and substituted benzamides. Without head‑to‑head data, assuming biological or physicochemical equivalence among these analogs risks selecting a compound with unverified target engagement, off‑target liability, or solubility characteristics.

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide: Comparator-Based Quantitative Evidence Audit


Kinase Inhibitory Activity: PIM1, Yes1, and PIM3 Enzymatic IC₅₀ Values

In a curated BindingDB entry (BDBM50364776), N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide demonstrated an IC₅₀ of 7 nM against recombinant human PIM1 kinase, 2.67 µM against Yes1 kinase, and 51 nM against PIM3 kinase, all measured in enzymatic assays . As a comparator, the related pyrimidine‑pyrrolidine compound SGI‑1776 (a selective PIM1 inhibitor) exhibits a reported IC₅₀ of 7 nM for PIM1, but also potently inhibits PIM2 and PIM3 with IC₅₀ values of 30 nM and 3 nM, respectively . The target compound’s 51 nM IC₅₀ against PIM3 represents a significantly weaker inhibition compared to SGI‑1776’s PIM3 potency.

kinase inhibition PIM1 Yes1 PIM3 cancer

Physicochemical Property Comparison: cLogP and Hydrogen-Bonding Capacity of Picolinamide vs. Nicotinamide and Benzamide Analogs

Calculated partition coefficients (cLogP) and hydrogen‑bond donor/acceptor counts were computed for four structural analogs sharing the 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑amine scaffold: the target picolinamide (cLogP = 1.24, 1 H‑bond donor, 5 H‑bond acceptors), nicotinamide (cLogP = 0.89, 1 H‑bond donor, 5 H‑bond acceptors), isonicotinamide (cLogP = 0.89, 1 H‑bond donor, 5 H‑bond acceptors), and benzamide (cLogP = 2.15, 1 H‑bond donor, 4 H‑bond acceptors) . The picolinamide’s unique ortho‑nitrogen can form an intramolecular hydrogen bond with the adjacent amide NH, potentially stabilizing a pseudo‑ring conformation that reduces polar surface area and enhances membrane permeability. The benzamide analog, lacking this internal hydrogen bond, exposes the full amide polarity, while the nicotinamide and isonicotinamide variants position the ring nitrogen farther from the amide NH, weakening the conformational constraint.

physicochemical profiling cLogP hydrogen bonding solubility drug-likeness

Target Engagement Selectivity: PIM1 vs. PIM3 Selectivity Ratio

Based on the BindingDB data, the target picolinamide compound exhibits a PIM3/PIM1 selectivity ratio of 7.3 (IC₅₀ PIM3 / IC₅₀ PIM1 = 51 nM / 7 nM), indicating a modest but measurable preference for PIM1 over PIM3 . In contrast, the pan‑PIM inhibitor SGI‑1776 shows a PIM3/PIM1 ratio of 0.43 (3 nM / 7 nM), demonstrating a 3‑fold preference for PIM3 . This reversal in selectivity profile—from PIM3‑preferring (SGI‑1776) to PIM1‑selective (target compound)—is quantitatively significant: a >17‑fold shift in relative PIM3 activity.

selectivity PIM kinase family target engagement off-target

Yes1 Kinase Inhibitory Potency as a Differentiation Parameter

The target compound demonstrated an IC₅₀ of 2.67 µM against Yes1 kinase, a member of the Src family . Many 2‑(pyrrolidin‑1‑yl)pyrimidine derivatives, including SGI‑1776 and related picolinamide‑based inhibitors, were designed as PIM kinase inhibitors and typically lack significant Yes1 activity. Although direct comparative Yes1 data for close structural analogs are not available in public databases, the micromolar Yes1 IC₅₀ for the target compound is notable and may present a distinct, albeit weak, polypharmacology opportunity when compared to analogs that completely spare Yes1. For reference, the Yes1 potency of the multi‑kinase inhibitor dasatinib is reported at sub‑nanomolar levels (IC₅₀ < 1 nM) .

Yes1 Src family kinase selectivity cancer

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide: Evidence‑Based Procurement and Application Scenarios


PIM1‑Selective Kinase Inhibitor for Hematologic Malignancy Research Where PIM3 Sparing Is Desired

The compound’s PIM1/PIM3 selectivity ratio of 7.3 (PIM1 IC₅₀ = 7 nM, PIM3 IC₅₀ = 51 nM) makes it a candidate for mechanistic studies in acute myeloid leukemia, prostate cancer, or multiple myeloma models where PIM1 is the dominant oncogenic driver and PIM3 inhibition may contribute to bone marrow toxicity. This is in contrast to SGI‑1776, which preferentially inhibits PIM3 (PIM3/PIM1 ratio = 0.43, PIM3 IC₅₀ = 3 nM) , and thus may produce a different therapeutic window.

Physicochemical Tool Compound with Balanced Lipophilicity for Cell‑Based Assay Development

With a calculated cLogP of 1.24 and the potential for an intramolecular hydrogen bond between the picolinamide ortho‑nitrogen and the amide NH , the compound may offer superior solubility and membrane permeability compared to the benzamide analog (cLogP = 2.15, no internal H‑bond) and the nicotinamide/isonicotinamide analogs (cLogP = 0.89). Researchers developing cellular PIM1 inhibition assays can prioritize this compound to minimize DMSO‑related vehicle artifacts and achieve reliable dose‑response curves.

Dual PIM1–Yes1 Polypharmacology Probe for Tumors Harboring Yes1 Amplification

The compound’s measurable Yes1 activity (IC₅₀ = 2.67 µM) presents an opportunity to explore dual PIM1–Yes1 inhibition in non‑small cell lung cancer or other tumors where Yes1 gene amplification co‑occurs with PIM1 overexpression . While the Yes1 potency is modest, it is significantly higher than that expected for PIM‑selective compounds that completely spare Yes1, and considerably lower than dedicated Src family inhibitors such as dasatinib, enabling a unique pharmacological window.

Negative Control for PIM3‑ or Yes1‑Dependent Biological Assays

Because the compound exhibits a 17‑fold lower PIM3 potency relative to SGI‑1776 (51 nM vs. 3 nM) and only weak Yes1 inhibition (2.67 µM), it can serve as an isogenic chemical tool to distinguish PIM1‑mediated phenotypes from PIM3‑ or Yes1‑mediated effects when used in parallel with pan‑PIM inhibitors or Yes1‑selective agents.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.